molecular formula C16H18N2O2 B268459 N-(3-butoxyphenyl)isonicotinamide

N-(3-butoxyphenyl)isonicotinamide

Katalognummer B268459
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: NUWWMUSZJHEWCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-butoxyphenyl)isonicotinamide (known as BINA) is a small molecule inhibitor that selectively targets the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that is involved in many cellular processes, including cell proliferation, differentiation, and survival. BINA has shown promise as a potential therapeutic agent in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections.

Wirkmechanismus

BINA selectively targets the CK2 protein kinase, which is involved in many cellular processes. By inhibiting CK2, BINA disrupts the signaling pathways that are necessary for cell growth and proliferation, leading to the inhibition of cancer cell growth and the protection of neurons from damage. BINA also appears to have direct antiviral activity, although the exact mechanism of this activity is not well understood.
Biochemical and Physiological Effects:
BINA has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the protection of neurons from damage, and the inhibition of viral replication. BINA has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic activity in certain diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of BINA is its selectivity for CK2, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of BINA is its relatively low potency, which may limit its effectiveness in certain disease models. In addition, the mechanism of action of BINA is not fully understood, which may limit its clinical development.

Zukünftige Richtungen

There are several potential future directions for research on BINA. One area of focus could be the development of more potent analogs of BINA, which may increase its effectiveness in disease models. Another area of focus could be the investigation of the mechanism of action of BINA, which may provide insights into the biology of CK2 and its role in disease. Finally, further studies are needed to evaluate the safety and efficacy of BINA in clinical trials, which will be necessary for its eventual approval as a therapeutic agent.

Synthesemethoden

The synthesis of BINA involves several steps, including the reaction of 3-butoxyaniline with isonicotinic acid to form the intermediate 3-butoxyphenylisonicotinic acid. This intermediate is then converted to BINA through a series of reactions involving phosphorylation and deprotection.

Wissenschaftliche Forschungsanwendungen

BINA has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth and proliferation of cancer cells. BINA has also been investigated in models of neurodegenerative diseases, where it has been shown to protect against neuronal damage and improve cognitive function. In addition, BINA has shown promise as an antiviral agent, with activity against a range of viruses, including HIV, hepatitis C, and influenza.

Eigenschaften

Produktname

N-(3-butoxyphenyl)isonicotinamide

Molekularformel

C16H18N2O2

Molekulargewicht

270.33 g/mol

IUPAC-Name

N-(3-butoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C16H18N2O2/c1-2-3-11-20-15-6-4-5-14(12-15)18-16(19)13-7-9-17-10-8-13/h4-10,12H,2-3,11H2,1H3,(H,18,19)

InChI-Schlüssel

NUWWMUSZJHEWCC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Kanonische SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.